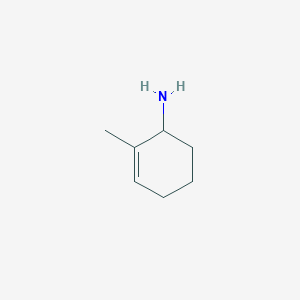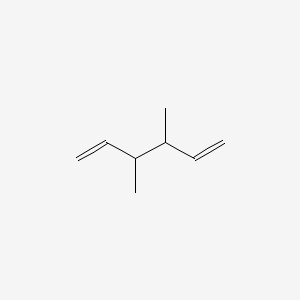![molecular formula C10H17N B13795757 (2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane is a complex organic compound with a unique tricyclic structure. This compound is characterized by its three interconnected rings and the presence of a nitrogen atom, making it a member of the azabicyclo family. The compound’s stereochemistry is defined by its specific configuration at the 2, 5, and 7 positions, which are crucial for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced catalytic systems to optimize yield and purity. The process might also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane: shares similarities with other azabicyclic compounds, such as tropane and its derivatives.
Tropane: A bicyclic organic compound that serves as the core structure for many alkaloids, including cocaine and atropine.
Quinuclidine: Another azabicyclic compound with a similar tricyclic structure, used in the synthesis of pharmaceuticals.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of three interconnected rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane |
InChI |
InChI=1S/C10H17N/c1-9(2)7-4-5-10(3)8(6-7)11(9)10/h7-8H,4-6H2,1-3H3/t7-,8-,10+,11?/m1/s1 |
InChI Key |
ROACHTKLDKZPHB-VXEYILLZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3C[C@H]1N2C3(C)C |
Canonical SMILES |
CC1(C2CCC3(N1C3C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
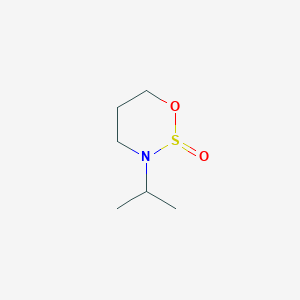
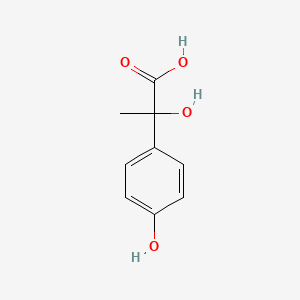

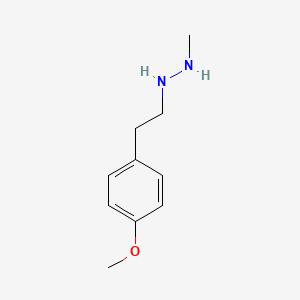
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
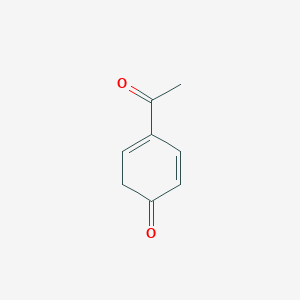
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
